molecular formula C13H16FNO2 B1591431 Tert-butyl 6-fluoroindoline-1-carboxylate CAS No. 1065183-64-3

Tert-butyl 6-fluoroindoline-1-carboxylate

Cat. No.: B1591431
CAS No.: 1065183-64-3
M. Wt: 237.27 g/mol
InChI Key: DUGPXANCXNLVNC-UHFFFAOYSA-N
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Description

Tert-butyl 6-fluoroindoline-1-carboxylate is a fluorinated indoline derivative featuring a tert-butyl carbamate group at the 1-position and a fluorine substituent at the 6-position of the indoline scaffold. Its molecular formula is C₁₃H₁₆FNO₂, with a molecular weight of 237.28 g/mol. The tert-butyl group acts as a protective moiety for the indoline nitrogen, enhancing stability during synthetic processes. Fluorine substitution at the 6-position confers unique electronic and steric properties, making this compound valuable in medicinal chemistry and agrochemical research .

Properties

IUPAC Name

tert-butyl 6-fluoro-2,3-dihydroindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO2/c1-13(2,3)17-12(16)15-7-6-9-4-5-10(14)8-11(9)15/h4-5,8H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUGPXANCXNLVNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C1C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30591956
Record name tert-Butyl 6-fluoro-2,3-dihydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065183-64-3
Record name tert-Butyl 6-fluoro-2,3-dihydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-fluoroindoline-1-carboxylate typically involves the reaction of 6-fluoroindoline with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated systems to maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-fluoroindoline-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Tert-butyl 6-fluoroindoline-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 6-fluoroindoline-1-carboxylate involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of tert-butyl 6-fluoroindoline-1-carboxylate with analogous indoline and indole derivatives, focusing on structural features, physicochemical properties, and reactivity.

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Properties/Applications Reference
This compound C₁₃H₁₆FNO₂ 237.28 F (6), tert-butyl (1) High metabolic stability; drug intermediate
Tert-butyl 6-hydroxyindoline-1-carboxylate C₁₃H₁₇NO₃ 235.28 OH (6), tert-butyl (1) Hydrogen-bond donor; precursor for fluorination
Tert-butyl 6-aminoindoline-1-carboxylate C₁₃H₁₈N₂O₂ 234.29 NH₂ (6), tert-butyl (1) Reactive amine group; peptide coupling
Tert-butyl 6-fluoro-3-iodo-1H-indole-1-carboxylate C₁₃H₁₃FINO₂ 361.15 F (6), I (3), tert-butyl (1) Halogenated indole; cross-coupling precursor
Tert-butyl 6-chloro-3-formyl-1H-indole-1-carboxylate C₁₄H₁₄ClNO₃ 295.72 Cl (6), CHO (3), tert-butyl (1) Electrophilic aldehyde; versatile synthon

Functional Group Effects

  • Fluorine vs. Hydroxyl/Amino Groups: The 6-fluoro substituent reduces hydrogen-bonding capacity compared to 6-hydroxy or 6-amino analogs, enhancing lipophilicity and metabolic stability . 6-Hydroxyindoline derivatives (e.g., CAS 957204-30-7) are prone to oxidation or further functionalization (e.g., fluorination via DAST), while the 6-fluoro analog avoids such reactivity . 6-Aminoindoline derivatives exhibit nucleophilic reactivity, enabling amide bond formation or cross-coupling reactions, unlike the inert C–F bond in the fluoro analog .
  • Indoline vs. Indole derivatives (e.g., tert-butyl 6-fluoro-3-iodo-1H-indole-1-carboxylate) are π-conjugated, enabling applications in photochemistry or as intermediates in Suzuki-Miyaura couplings .

Biological Activity

Tert-butyl 6-fluoroindoline-1-carboxylate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a tert-butyl ester group at the 1-position and a fluoro substituent at the 6-position of the indoline ring. This unique structure contributes to its distinct chemical reactivity and biological activity.

PropertyValue
Molecular FormulaC₁₄H₁₇FNO₃
Molecular Weight257.29 g/mol
CAS Number1065183-64-3

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation, contributing to its anticancer properties.
  • Receptor Modulation : It can bind to certain receptors, potentially altering their activity and affecting cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial effects against various pathogens, making it a candidate for developing new antibiotics.
  • Anticancer Activity : Preliminary investigations suggest that it may inhibit the growth of cancer cells, although detailed studies are required to elucidate its efficacy and mechanism in cancer treatment .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, suggesting that the compound could be a potential lead in anticancer drug development.

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of this compound. It was tested against several bacterial strains, showing effective inhibition at low concentrations. This positions this compound as a promising candidate for further development as an antimicrobial agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is insightful:

CompoundKey FeaturesBiological Activity
Tert-butyl 6-chloroindoline-1-carboxylateChlorine substituent at the 6-positionModerate antimicrobial activity
Tert-butyl 6-bromoindoline-1-carboxylateBromine substituent enhances reactivityAnticancer properties
Tert-butyl 6-hydroxyindoline-1-carboxylateHydroxyl group increases hydrogen bondingEnhanced anti-inflammatory activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl 6-fluoroindoline-1-carboxylate
Reactant of Route 2
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